molecular formula C10H13NO2S B050325 Ethyl 2-amino-4-cyclopropylthiophene-3-carboxylate CAS No. 120109-75-3

Ethyl 2-amino-4-cyclopropylthiophene-3-carboxylate

Cat. No.: B050325
CAS No.: 120109-75-3
M. Wt: 211.28 g/mol
InChI Key: OUDJEFKPUDVQBS-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-cyclopropylthiophene-3-carboxylate is a chemical compound with the molecular formula C10H13NO2S It is a thiophene derivative, which means it contains a sulfur atom in a five-membered ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-amino-4-cyclopropylthiophene-3-carboxylate can be synthesized through several methods. One common approach involves the reaction of cyclopropylamine with ethyl 2-bromo-3-oxobutanoate, followed by cyclization with sulfur to form the thiophene ring. The reaction conditions typically include the use of a base such as sodium hydride or potassium carbonate and an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4-cyclopropylthiophene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into thiol derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles such as amines, alcohols, or halides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiol derivatives

    Substitution: Functionalized thiophene derivatives

Scientific Research Applications

Ethyl 2-amino-4-cyclopropylthiophene-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving inflammation and oxidative stress.

    Industry: It is used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of ethyl 2-amino-4-cyclopropylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Ethyl 2-amino-4-cyclopropylthiophene-3-carboxylate can be compared with other thiophene derivatives, such as:

  • Ethyl 2-amino-4-methylthiophene-3-carboxylate
  • Ethyl 2-amino-4-phenylthiophene-3-carboxylate
  • Ethyl 2-amino-4-ethylthiophene-3-carboxylate

These compounds share a similar core structure but differ in the substituents attached to the thiophene ring. The unique cyclopropyl group in this compound imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

Ethyl 2-amino-4-cyclopropylthiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant research findings and data.

Synthesis of this compound

The compound can be synthesized using various methods, including the Gewald synthesis, which involves the reaction of thioketones with α-amino acids or their derivatives. The structure is confirmed through techniques such as FTIR, Mass Spectrometry (MS), and Proton Nuclear Magnetic Resonance (^1H-NMR) spectroscopy.

Biological Activity Overview

This compound exhibits a range of biological activities:

  • Antimicrobial Activity :
    • The compound has shown potent antibacterial effects against various pathogens including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Salmonella typhi, with a Minimum Inhibitory Concentration (MIC) as low as 0.81 µM/ml.
    • Additionally, it has demonstrated antifungal properties, although specific data on its antifungal activity requires further exploration.
  • Antitumor Activity :
    • Research indicates that derivatives of this compound possess antitumor properties, particularly in breast cancer cell lines (MCF-7). Notably, certain derivatives exhibited IC50 values ranging from 23.2 to 49.9 μM, indicating effective cytotoxicity .
    • Flow cytometry analysis revealed that these compounds could induce G2/M phase arrest in the cell cycle, leading to apoptosis in cancer cells .
  • Anti-inflammatory Potential :
    • This compound is identified as a potential inhibitor of c-Jun N-terminal kinase (JNK), which plays a crucial role in stress signaling pathways and inflammatory responses. This suggests its utility in developing anti-inflammatory therapies.

Table 1: Biological Activity Summary

Biological ActivityTest Organism/Cell LineMIC/IC50 ValuesReference
AntibacterialStaphylococcus aureus0.81 µM/ml
AntibacterialBacillus subtilis0.81 µM/ml
AntitumorMCF-7 (breast cancer)IC50: 23.2 - 49.9 μM
Anti-inflammatoryJNK inhibitionN/A

Case Studies and Experimental Data

Case Study 1: Antitumor Activity Evaluation
In a study evaluating the antitumor effects of this compound derivatives on MCF-7 cells, researchers observed significant apoptosis induction at concentrations correlating with the IC50 values mentioned above. The study utilized flow cytometry for cell cycle analysis, demonstrating an increase in G2/M phase arrest, suggesting that the compound effectively disrupts normal cell cycle progression leading to cell death .

Case Study 2: Antimicrobial Testing
A series of derivatives derived from this compound were tested for their antibacterial efficacy against several strains. The results indicated that modifications to the cyclopropyl group significantly influenced antimicrobial potency, with some derivatives achieving MIC values comparable to standard antibiotics.

Properties

IUPAC Name

ethyl 2-amino-4-cyclopropylthiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2S/c1-2-13-10(12)8-7(6-3-4-6)5-14-9(8)11/h5-6H,2-4,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUDJEFKPUDVQBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00350077
Record name ethyl 2-amino-4-cyclopropylthiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00350077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120109-75-3
Record name ethyl 2-amino-4-cyclopropylthiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00350077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2-amino-4-cyclopropylthiophene-3-carboxylate
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